molecular formula C14H16N4O B2976750 N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034503-71-2

N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2976750
CAS No.: 2034503-71-2
M. Wt: 256.309
InChI Key: JGCPJNDGDXFHSB-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic small molecule featuring a benzimidazole pharmacophore linked to a pyridinylmethyl group via a carboxamide bridge. The 4,5,6,7-tetrahydro-1H-benzimidazole core, a partially saturated derivative of benzimidazole, is a privileged structure in medicinal chemistry known for its diverse biological activities. This molecular architecture is of significant interest in early-stage drug discovery and biochemical research. Benzimidazole derivatives are extensively investigated for their potential anticancer properties , with some compounds capable of interacting with DNA and various cellular targets to halt cell division. Furthermore, heterocyclic compounds containing nitrogen, such as imidazoles and pyridines, are recognized as key scaffolds in the development of novel antiviral agents against a range of viruses. The structural similarity of this compound to other reported molecules suggests potential as a modulator for globular protein targets, such as nuclear receptors. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption purposes.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-14(16-8-10-2-1-5-15-7-10)11-3-4-12-13(6-11)18-9-17-12/h1-2,5,7,9,11H,3-4,6,8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCPJNDGDXFHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NCC3=CN=CC=C3)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, synthesizing data from various studies and sources to present a comprehensive overview.

Chemical Structure and Properties

The compound features a benzo[d]imidazole core fused with a tetrahydro structure and a pyridine moiety. Its molecular formula is C17H22N4O2, with a molecular weight of 314.39 g/mol. The presence of both the imidazole and pyridine rings suggests diverse pharmacological interactions.

Structural Formula

N pyridin 3 ylmethyl 4 5 6 7 tetrahydro 1H benzo d imidazole 5 carboxamide\text{N pyridin 3 ylmethyl 4 5 6 7 tetrahydro 1H benzo d imidazole 5 carboxamide}

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 1.6 µM to 5.9 µM depending on the substituents present on the piperidine ring .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research has demonstrated that imidazole derivatives can induce apoptosis in cancer cell lines. For example, certain analogs have been reported to exhibit cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis indicates that modifications in the pyridine or imidazole moieties can enhance cytotoxicity.

Neuroprotective Effects

There is emerging evidence that compounds containing benzimidazole structures may possess neuroprotective properties. A study exploring various benzimidazole derivatives found that they could inhibit neuroinflammation and protect neuronal cells from oxidative stress . This suggests that this compound could be further investigated for its potential role in neurodegenerative diseases.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Imidazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Pyridine Moiety : This step often utilizes nucleophilic substitution reactions.
  • Amidation Reaction : The final step involves forming the carboxamide group through reactions with amines under dehydrating conditions.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-amino-N-(pyridin-3-ylmethyl)benzamideLacks tetrahydro structureModerate antibacterial activity
4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideLacks pyridine moietyLimited biological data
N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideLacks amino groupAntimicrobial activity reported

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzimidazole derivatives demonstrated that compounds similar to this compound exhibited promising antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing efficacy against Mycobacterium tuberculosis.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that specific derivatives of this compound could induce apoptosis effectively. The research emphasized the role of the imidazole ring in mediating cytotoxic effects and suggested further exploration into its mechanism of action.

Comparison with Similar Compounds

Key Findings :

  • The 6-ethoxy substitution () may reduce oxidative metabolism compared to unsubstituted pyridine rings, as seen in related compounds where alkoxy groups stabilize against CYP450 enzymes .
  • Pyrrolidine and morpholine substituents () introduce tertiary amines, which could enhance binding to GPCRs or ion channels through charge complementarity .

Benzimidazole-Based Therapeutics

The benzoimidazole scaffold is shared with clinically approved angiotensin II receptor blockers (ARBs), such as candesartan and irbesartan , which feature tetrazole or carboxylate groups for receptor binding .

Compound Name Key Structural Features Therapeutic Target
Candesartan 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid Angiotensin II receptor (AT1)
Target Compound Pyridin-3-ylmethyl carboxamide Undocumented (potentially novel target)

Key Findings :

  • Unlike ARBs, the target compound lacks acidic tetrazole or carboxylate groups, suggesting divergent target specificity. Its carboxamide moiety may favor interactions with proteases or kinases instead .

Metabolic Stability and Demethylation Pathways

The antineoplastic agent 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) undergoes N-demethylation via liver microsomes, producing formaldehyde and 4(5)-aminoimidazole-5(4)-carboxamide . While the target compound lacks a triazeno group, its carboxamide structure suggests susceptibility to amidase or CYP450-mediated metabolism.

Comparative Data :

  • DIC’s N-demethylation yields 14.9 µmol/mg microsomal protein/30 min in rats .
  • Induction with phenobarbital increases DIC metabolism by 2.6-fold, highlighting the role of enzyme induction in pharmacokinetics .

Pharmacokinetic and Toxicity Profiles

Limited data exist for the target compound, but analogs provide insights:

Compound (ID) LD50 (mg/kg) logP (Predicted) Notes
(S)-N-((R)-1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)-2-(o-tolyl)-... (ID 4) 1152 -183 (unclear) High LD50 suggests low acute toxicity
Target Compound (Hypothetical) Not reported ~2.1 (estimated) Predicted based on pyridine hydrophobicity

Key Implications :

  • The LD50 of ID 4 (1152 mg/kg) indicates low acute toxicity for carboxamide derivatives, though substituents significantly modulate safety profiles .

Q & A

Q. Discrepancies in cytotoxicity IC₅₀ values across cell lines: How to reconcile?

  • Methodological Answer :
  • Cell line specificity : Check expression levels of target proteins (e.g., Western blot for GPCRs).
  • Proliferation rates : Normalize IC₅₀ to doubling time (e.g., fast-growing HeLa vs. slow-growing HUVEC).
  • Metabolic interference : Use ATP-based (CellTiter-Glo) vs. resazurin (Alamar Blue) assays to rule out artifact .

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